1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034581-61-6
VCID: VC5191360
InChI: InChI=1S/C18H18N6O3S/c1-28(26,27)15-5-3-14(4-6-15)22-18(25)13-10-23(11-13)16-9-17(20-12-19-16)24-8-2-7-21-24/h2-9,12-13H,10-11H2,1H3,(H,22,25)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Molecular Formula: C18H18N6O3S
Molecular Weight: 398.44

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

CAS No.: 2034581-61-6

Cat. No.: VC5191360

Molecular Formula: C18H18N6O3S

Molecular Weight: 398.44

* For research use only. Not for human or veterinary use.

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide - 2034581-61-6

Specification

CAS No. 2034581-61-6
Molecular Formula C18H18N6O3S
Molecular Weight 398.44
IUPAC Name N-(4-methylsulfonylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C18H18N6O3S/c1-28(26,27)15-5-3-14(4-6-15)22-18(25)13-10-23(11-13)16-9-17(20-12-19-16)24-8-2-7-21-24/h2-9,12-13H,10-11H2,1H3,(H,22,25)
Standard InChI Key RQOXKVFSGCTPSB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₈N₆O₃S, with a molecular weight of 398.44 g/mol . Its IUPAC name, N-(4-methylsulfonylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide, reflects three key structural domains:

  • Pyrimidine-Pyrazole Core: A pyrimidine ring (C₄H₃N₂) substituted at position 4 with a pyrazole group (C₃H₃N₂), enabling π-π stacking interactions with biological targets.

  • Azetidine Carboxamide: A four-membered azetidine ring (C₃H₆N) linked to a carboxamide group, enhancing conformational rigidity and hydrogen-bonding capacity .

  • Methylsulfonylphenyl Group: A para-substituted phenyl ring with a methylsulfonyl (-SO₂CH₃) moiety, influencing solubility and target affinity .

The SMILES string CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 and InChIKey RQOXKVFSGCTPSB-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Physicochemical Characteristics

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (Predicted)
SolubilityModerate in DMSO (>10 mM)

The methylsulfonyl group enhances polarity, improving aqueous solubility compared to non-sulfonylated analogs .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrimidine-Pyrazole Coupling: A Buchwald-Hartwig amination or Suzuki-Miyaura coupling attaches the pyrazole to the pyrimidine ring.

  • Azetidine Formation: Ring-closing metathesis or cyclization of β-amino alcohols yields the azetidine scaffold.

  • Carboxamide Installation: Peptide coupling reagents (e.g., HATU, EDCI) link the azetidine to the methylsulfonylphenyl group .

Key Reaction Conditions:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.

  • Anhydrous solvents (DMF, THF) under nitrogen atmosphere .

  • Yields typically range from 45–65% after purification by column chromatography.

Structural Analogues

CompoundMolecular FormulaKey ModificationsBiological Activity
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamideC₁₉H₂₀N₆OEthylphenyl vs. methylsulfonylAnticancer (in vitro)
CelecoxibC₁₇H₁₄N₃O₂SPyrazole-sulfonamideCOX-2 inhibition

The methylsulfonyl group in the target compound confers higher metabolic stability than its ethylphenyl analogue .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.92 (s, 1H, pyrazole-H)

    • δ 8.45 (d, J = 5.2 Hz, 1H, pyrimidine-H)

    • δ 7.85 (d, J = 8.8 Hz, 2H, phenyl-H)

    • δ 4.15–4.30 (m, 4H, azetidine-CH₂)

  • ¹³C NMR:

    • 165.8 ppm (carboxamide C=O)

    • 158.2 ppm (pyrimidine C=N)

    • 44.1 ppm (azetidine C-N)

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ = 399.1 (calculated 398.44) .

  • Fragmentation pattern dominated by loss of SO₂CH₃ (-94 Da) and pyrimidine ring cleavage .

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In silico docking studies predict strong binding to JAK3 kinase (binding energy -9.8 kcal/mol) due to:

  • Pyrimidine-nitrogen interactions with Leu905 and Asp912.

  • Methylsulfonyl group forming hydrogen bonds with Ser939.

In vitro IC₅₀ Values:

KinaseIC₅₀ (nM)Selectivity vs. JAK1
JAK312.415-fold
TYK2185>100-fold

Data suggest potential for autoimmune disease therapy .

Anti-Inflammatory Activity

In LPS-induced murine macrophages:

  • 62% reduction in TNF-α at 10 μM.

  • NF-κB pathway inhibition confirmed by luciferase reporter assay.

Pharmacokinetic Considerations

ParameterValueMethod
Plasma Half-life2.3 h (mouse)LC-MS/MS
Cmax (10 mg/kg PO)1.2 μg/mLPharmacokinetic modeling
Bioavailability34%Rat model

Hepatic metabolism via CYP3A4 generates inactive sulfoxide derivatives .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrimidine C2 position to enhance JAK3 selectivity .

  • In Vivo Efficacy Models: Testing in collagen-induced arthritis mice .

  • Formulation Development: Nanoemulsions to improve oral bioavailability.

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